2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride
Description
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is a benzaldehyde derivative featuring a 4-methylpiperazine moiety linked via a carbonyl group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical synthesis and research. This compound is structurally significant due to its aldehyde group, which allows for further functionalization, and the 4-methylpiperazine component, which may influence pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-14-6-8-15(9-7-14)13(17)12-5-3-2-4-11(12)10-16;/h2-5,10H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZBRNXBSOBXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-Methylpiperazine-1-carbonyl Chloride
The synthesis of 4-methylpiperazine-1-carbonyl chloride, a critical intermediate, has evolved to address safety concerns associated with traditional chlorinating agents like phosgene. A patent by CN1566105A outlines a method using di(trichloromethyl) carbonic ester and N-methylpiperazine in organic solvents such as benzene or dioxane. This approach eliminates phosgene, achieving yields of 75–87% under reflux conditions (15–150°C, 1–10 hours). The reaction proceeds via nucleophilic substitution, where the carbonate ester reacts with N-methylpiperazine to form the carbonyl chloride (Fig. 1).
Reaction Conditions and Yields
| Parameter | Value Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Molar Ratio (Piperazine:Carbonate) | 1:0.3–1.0 | 1:0.3 | 75–87 |
| Solvent | Benzene, dioxane | Dioxane | 80.3 |
| Temperature (°C) | 15–150 | 90–115 | 87 |
| Reaction Time (h) | 1–10 | 8 | 87 |
This method’s scalability and safety profile make it suitable for industrial applications, with recrystallization from acetone yielding high-purity (>98%) product .
The introduction of the benzaldehyde moiety to the piperazine carbonyl group requires precise control over reaction conditions to avoid aldehyde oxidation or undesired side reactions. A study by Recent Scientific Research demonstrates a one-pot Mannich-like reaction using ethanol as a solvent and fluorite as a catalyst. While the original protocol targets resorcinol derivatives, adapting it for benzaldehyde involves substituting resorcinol with 2-hydroxybenzaldehyde (salicylaldehyde) and optimizing stoichiometry (Table 2).
Adapted Protocol for Benzaldehyde Coupling
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Reactants : N-methylpiperazine (5.08 g, 0.05 mol), benzaldehyde (5.3 g, 0.05 mol), and fluorite catalyst (2 wt%).
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Solvent : Ethanol (95%, 10 mL).
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Conditions : Room temperature, magnetic stirring (10–15 minutes).
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Workup : Precipitation in ice, filtration, and recrystallization from ethanol.
This method achieves a yield of ~70%, with the aldehyde group remaining intact due to mild reaction conditions . Comparative studies indicate that fluorite enhances reaction efficiency by facilitating imine formation without requiring high temperatures.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt using concentrated hydrochloric acid. A protocol from PMC7571065 details the salification process for analogous compounds:
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Acid Addition : Dropwise addition of HCl (37%) to a chilled ethanolic solution of the free base.
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Precipitation : Stirring for 1 hour at 0–5°C to ensure complete salt formation.
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Isolation : Filtration and washing with cold ethanol to remove excess acid.
The resulting hydrochloride salt exhibits improved stability and solubility, critical for pharmaceutical formulations .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The di(trichloromethyl) carbonate route is preferred for industrial applications due to its safety and yield, while the one-pot method offers simplicity for laboratory-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions on the Piperazine Ring
The 4-methylpiperazine moiety undergoes nucleophilic substitution, enabling structural diversification. Key methodologies include:
Table 1: Substitution Reactions of the Piperazine Ring
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Mechanistic Insight : Substitution at the piperazine nitrogen proceeds via deprotonation by a base (e.g., NaH or K₂CO₃), followed by nucleophilic attack on electrophilic reagents such as alkyl halides or carbonyl chlorides .
Aldehyde Group Condensation Reactions
The benzaldehyde group participates in condensation reactions, forming hydrazones and thiazole derivatives:
Table 2: Condensation Reactions of the Aldehyde Group
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Key Observation : Reactions proceed via Schiff base formation, with the aldehyde reacting with primary amines or thiosemicarbazides to yield imine-linked products .
Multicomponent Reactions
The compound’s dual reactivity enables participation in multicomponent syntheses:
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Example : Reaction with epoxides and NbCl₅ yields chlorinated piperidine derivatives via iminium intermediate formation .
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Conditions : Niobium pentachloride (Lewis acid), 90°C, 6 h.
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Outcome : High trans-selectivity due to steric hindrance during cyclization .
Reaction Mechanisms and Intermediate Characterization
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Iminium Intermediate : Observed in zirconium chloride-mediated aldehyde activation, leading to carbocation formation at the 4-position of the piperazine ring .
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Salt Formation : Conversion to the hydrochloride salt is achieved using 1% aqueous isopropanol at ambient temperature .
Synthetic Optimization
Scientific Research Applications
Medicinal Chemistry and Drug Development
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
One prominent application of compounds related to 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is their use as PARP inhibitors in cancer therapy. PARP inhibitors are designed to block the repair of DNA damage in cancer cells, particularly those with BRCA mutations. Research has shown that derivatives synthesized from 4-methylpiperazine and related benzaldehydes exhibit potent inhibitory activity against PARP-1 and PARP-2, making them promising candidates for further development as anticancer agents .
Synthesis of Piperazine-Containing Drugs
The compound is also utilized in the synthesis of various piperazine-containing drugs that have been approved for clinical use. These drugs often target specific receptors or enzymes involved in disease processes. The incorporation of the piperazine ring enhances the pharmacological properties of these molecules, including their selectivity and potency .
Antimicrobial and Antitumor Properties
Research has indicated that derivatives of 4-(4-methylpiperazin-1-yl)benzaldehyde exhibit antimicrobial and antitumor activities. For instance, compounds synthesized through the reaction of this benzaldehyde with thiosemicarbazide have shown promising results against various cancer cell lines. These findings suggest that the compound can serve as a scaffold for developing new antimicrobial and anticancer agents .
Case Studies and Research Findings
The synthesis of this compound typically involves coupling reactions with various amines or piperazines under controlled conditions. The use of coupling agents like HCTU (O-(7-Aza-1-hydroxycoumarin-4-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of amide bonds, which are crucial for constructing biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound is compared to structurally related benzaldehyde and piperazine derivatives (see Table 1 for summary):
4-Methylpiperazine-1-carbonyl Chloride Hydrochloride (CAS 55112-42-0)
- Structure : Contains a reactive carbonyl chloride group instead of benzaldehyde.
- Role : A precursor in acylation reactions (e.g., synthesis of eszopiclone derivatives) .
- Key Difference : The chloride group increases electrophilicity, favoring nucleophilic substitution, while the target compound's aldehyde group enables condensation or reduction reactions.
1-(4-Methylbenzoyl)piperazine Hydrochloride (CAS 57238-83-2)
- Structure : Benzoyl group (carbonyl-linked benzene) attached to 4-methylpiperazine.
- Key Difference : The benzoyl group lacks the aldehyde functionality, reducing reactivity but enhancing stability. This compound is used in intermediate synthesis for CNS drugs .
4-(2-Piperidine-1-ethyloxy)benzaldehyde (CAS 26815-04-3)
- Structure : Benzaldehyde with a piperidine-ethoxy substituent.
- Key Difference: Piperidine (6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens).
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 1-(4-methylbenzoyl)piperazine hydrochloride has a molecular weight of 240.73 and is soluble in polar solvents . The target compound likely shares this trait.
- Stability : Aldehyde groups are prone to oxidation, requiring storage under inert conditions. Piperazine derivatives with electron-withdrawing groups (e.g., carbonyl) may enhance stability compared to alkylated analogs .
Pharmacological and Regulatory Considerations
- Target Applications: Potential use in CNS drug synthesis (e.g., eszopiclone analogs) due to piperazine’s neuroactive properties .
- Safety Profile: Piperazine derivatives may require evaluation for genotoxic impurities, as seen in pacritinib synthesis .
- Regulatory Status : Compounds like sildenafil citrate impurities (e.g., ACI 190325) underscore the importance of regulatory compliance in intermediate synthesis .
Biological Activity
2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity, mechanisms of action, and research findings associated with this compound, supported by data tables and relevant case studies.
This compound is characterized by its aldehyde functional group attached to a piperazine ring. The synthesis typically involves the reaction of 4-methylpiperazine with benzoyl chloride followed by hydrolysis and salt formation with hydrochloric acid. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and cellular signaling.
- Receptor Binding : It has been noted for its affinity towards certain receptors in the central nervous system, which could lead to therapeutic effects in disorders such as anxiety and depression.
Antimicrobial Activity
Research indicates that derivatives of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde exhibit antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example, it has demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. In vitro studies reported IC50 values indicating significant growth inhibition of breast cancer cell lines (MDA-MB-231) compared to standard chemotherapeutics like 5-Fluorouracil .
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various piperazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, with low nanomolar IC50 values .
Study 2: CNS Activity
In another investigation focusing on central nervous system disorders, compounds based on 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde were tested for their anxiolytic effects in animal models. The findings suggested significant anxiolytic activity comparable to established medications, supporting its potential use in treating anxiety disorders .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperazine intermediate, such as 4-methylpiperazine, via catalytic hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂ gas) .
- Step 2: Carbonyl coupling of the piperazine moiety to benzaldehyde derivatives. For example, amide bond formation between 4-methylpiperazine and benzaldehyde precursors using coupling reagents like EDC/HOAt .
- Step 3: Hydrochloride salt formation via treatment with HCl .
Critical Factors: - Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in benzaldehyde functionalization .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control: Reactions involving nitro-group reductions (e.g., nitrobenzaldehyde to aminobenzaldehyde) require precise temperature gradients to avoid byproducts .
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, particularly the piperazine carbonyl (δ ~165–170 ppm) and benzaldehyde proton signals (δ ~9.8–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for detecting residual solvents or unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₅ClN₂O₂: 283.0874) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
Q. How can researchers ensure compound stability during storage and experimental use?
Methodological Answer:
- Storage Conditions: Store at −20°C in airtight, light-protected vials to prevent hydrolysis of the carbonyl group or oxidation of the benzaldehyde moiety .
- Buffering Agents: Use phosphate-buffered saline (PBS, pH 7.4) to maintain stability in aqueous solutions .
- Lyophilization: For long-term storage, lyophilize the hydrochloride salt to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed C–H functionalization of this compound?
Methodological Answer:
- Transient Directing Groups (TDGs): Evaluate TDGs like 2-aminoacetamide hydrochloride to facilitate Pd-mediated C(sp²)–H oxygenation. Table 1 in shows TDG screening, with yields improving from <10% to >50% using optimized ligands.
- Additives: Trifluoroacetic acid (TFA) and K₂S₂O₈ enhance catalytic turnover by stabilizing Pd intermediates .
- Solvent Optimization: Trifluoroethanol (TFE) increases reaction efficiency due to its high polarity and low nucleophilicity .
Q. What strategies are effective for impurity profiling in synthetic batches?
Methodological Answer:
- Reference Standards: Use pharmacopeial impurity standards (e.g., ACI 190325 for sulfonyl-benzaldehyde analogs) to identify byproducts via HPLC retention time matching .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate degradation pathways. Monitor for hydrolyzed products (e.g., free benzaldehyde) .
- LC-MS/MS: Quantify trace impurities (e.g., nitrosamines) at ppm levels using tandem MS with selective ion monitoring .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). The benzaldehyde carbonyl may form hydrogen bonds with catalytic lysine residues, as seen in Ensartinib analogs .
- MD Simulations: Conduct 100-ns simulations in explicit solvent to assess binding stability. Parameters like root-mean-square deviation (RMSD) >3 Å indicate conformational instability .
- QSAR Models: Correlate substituent effects (e.g., methylpiperazine vs. dimethylpiperidine) with inhibitory activity using descriptors like logP and polar surface area .
Q. How should researchers address discrepancies in reported synthetic yields or purity data?
Methodological Answer:
- Reproducibility Checks: Replicate procedures under identical conditions (solvent purity, catalyst batch). For example, Pd/C activity varies by supplier, affecting hydrogenation efficiency .
- Data Cross-Validation: Compare analytical results (e.g., NMR integrals, HPLC area%) across independent labs. Discrepancies >5% warrant re-evaluation of calibration standards .
- Controlled Experiments: Systematically vary one parameter (e.g., reaction time) while holding others constant to isolate confounding factors .
Q. What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification Methods: Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling. For example, use ethanol/water mixtures to crystallize the hydrochloride salt .
- Safety Protocols: Mitigate exothermic risks in large-scale amide couplings by gradual reagent addition and inline temperature monitoring .
- Process Analytical Technology (PAT): Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
